The synthesis of Fostedil involves a multi-step process that includes the following key reactions:
This synthetic route highlights the complexity and precision required in organic synthesis, particularly in constructing heterocyclic compounds like Fostedil.
Fostedil's molecular formula is , with a molar mass of 341.24 g/mol. The structure features:
The structural integrity and stereochemistry are essential for the compound's biological activity, influencing its interaction with calcium channels in cardiac tissues .
Fostedil participates in various chemical reactions, primarily during its synthesis:
Fostedil acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This action results in:
The mechanism involves binding to specific calcium channels (L-type) and preventing their activation by depolarization events, thus modulating cardiac contractility and vascular tone .
Fostedil exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and stability in pharmaceutical applications .
Fostedil has been investigated for various scientific applications:
Vasodilator research evolved through three distinct phases, culminating in Fostedil's discovery as a selective calcium channel blocker:
Table 1: Key Milestones in Vasodilator Development
| Year | Compound/Discovery | Significance |
|---|---|---|
| 1879 | Nitroglycerin | First clinically used vasodilator; non-selective |
| 1962 | Verapamil | First calcium channel blocker; cardiac effects |
| 1975 | Nifedipine | Dihydropyridine scaffold; improved vascular selectivity |
| 1982 | Fostedil (YK-1) | Hybrid calcium blocker/PDE inhibitor; peripheral focus |
Fostedil's pharmacophore represented a deliberate departure from earlier scaffolds. Its N-alkylated piperazine tail enhanced tissue penetration, while the aromatic carbonyl core provided high affinity for L-type VGCCs in vascular smooth muscle. In vitro studies showed 5-fold greater selectivity for peripheral vs. coronary vessels compared to nifedipine [6].
Initial Patent Filings and Core Claims
The foundational patent JP19830003218 (1983) covered Fostedil's chemical structure (C₂₄H₃₁N₃O₄) and its "method of inducing vasodilation without significant negative inotropy." Key claims included:
Secondary Patenting and Technological Extensions
Subsequent patents addressed formulation and combination therapies:
Table 2: Key Patents in Fostedil Development
| Patent Number | **Year | Priority Jurisdiction | Key Innovation | Assignee |
|---|---|---|---|---|
| JP19830003218 | 1983 | Japan | Base compound & vasodilatory use | Yamanouchi |
| US4686211 | 1985 | USA | Extended-release oral formulation | Yamanouchi |
| EP0223451 | 1986 | Europe | Stabilized compositions | Yamanouchi |
| JP19900000876 | 1990 | Japan | Transdermal delivery system | Yamanouchi |
Current Patent Status and Competitive Positioning
Table 3: Patent Landscape Metrics for Fostedil
| Metric | Value | Interpretation |
|---|---|---|
| Patent family size | 8 | Moderate global protection |
| Forward citations | 47 | Moderate technological influence |
| Legal status | Expired | Open for generic development |
| IPC codes | A61K31/495 (heterocyclic amines), A61P9/08 (vasodilators) | Primary classifications |
The patent landscape shows low fragmentation, with Yamanouchi controlling >90% of IP assets. No litigation occurred, suggesting uncontested market positioning. Post-expiration, patents focus on analog development (e.g., WO2011152107A1 describing fluorinated derivatives with enhanced stability) [5] [9].
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3